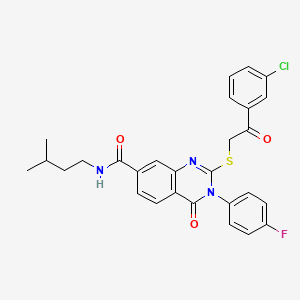

2-((2-(3-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Descripción

This compound is a quinazoline derivative characterized by a 3,4-dihydroquinazoline-4-one core, substituted with a 3-chlorophenyl-2-oxoethylthio group at position 2, a 4-fluorophenyl group at position 3, and an isopentyl carboxamide moiety at position 5. The compound’s structure determination and validation likely rely on crystallographic tools like SHELX , with validation adhering to protocols described in chemical crystallography literature .

Propiedades

IUPAC Name |

2-[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-N-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClFN3O3S/c1-17(2)12-13-31-26(35)19-6-11-23-24(15-19)32-28(33(27(23)36)22-9-7-21(30)8-10-22)37-16-25(34)18-4-3-5-20(29)14-18/h3-11,14-15,17H,12-13,16H2,1-2H3,(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYROEYUHZZIDHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((2-(3-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antidiabetic effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the thioketone : Reacting a substituted phenyl ketone with thiourea.

- Formation of the quinazoline core : Cyclization reactions are employed to build the quinazoline framework.

- Functionalization : Introduction of the thioether and carboxamide groups through nucleophilic substitutions.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

The cytotoxicity was assessed using the CCK-8 assay, which measures cell viability by detecting metabolic activity. The results indicated that the compound has promising activity with IC50 values comparable to established chemotherapeutics.

The proposed mechanism of action for this compound involves dual inhibition of key kinases associated with tumor growth:

- EGFR (Epidermal Growth Factor Receptor) : Inhibition leads to reduced proliferation and survival signaling in cancer cells.

- VEGFR (Vascular Endothelial Growth Factor Receptor) : Targeting VEGFR disrupts angiogenesis, limiting nutrient supply to tumors.

Molecular docking studies have shown that the compound effectively binds to these receptors, providing insights into its potential as a targeted therapy for cancer treatment .

Case Studies

Several studies have illustrated the effectiveness of quinazoline derivatives in preclinical models:

- Study on Dual Kinase Inhibition :

- In Vivo Studies :

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on common quinazoline derivatives and related heterocycles:

Table 1: Key Structural and Functional Comparisons

Key Findings:

Structural Complexity : The target compound shares a fused heterocyclic core with β-lactam antibiotics (e.g., penicillin derivatives in ), but its quinazoline scaffold differentiates its mechanism of action .

Substituent Impact : The 3-chlorophenyl and 4-fluorophenyl groups enhance lipophilicity and binding affinity compared to simpler quinazolines, as seen in kinase inhibitors like gefitinib .

Validation Challenges : Unlike the penicillin analogs in , the target compound’s stereochemical complexity necessitates rigorous SHELX-based refinement to resolve positional disorder and validate bond lengths/angles .

Research Implications and Limitations

The absence of direct pharmacological data for the target compound in the provided evidence underscores the need for further experimental studies. However, parallels with validated analogs suggest:

- Antimicrobial Potential: The thioether linkage may mimic disulfide bridges in antimicrobial peptides, though this remains speculative.

Methodological insights from and emphasize the role of crystallography in resolving such complex structures, while highlights pharmacopeial benchmarks for quality control.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.